2-[(Tetrahydro-2H-pyran-2-yl)oxy]octan-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(Tetrahydro-2H-pyran-2-yl)oxy]octan-3-one is an organic compound that features a tetrahydropyran ring attached to an octanone backbone. This compound is of interest due to its unique structure, which combines the properties of both ethers and ketones, making it useful in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Tetrahydro-2H-pyran-2-yl)oxy]octan-3-one typically involves the protection of hydroxyl groups using tetrahydropyranyl (THP) groups. One common method is the reaction of octan-3-one with dihydropyran in the presence of an acid catalyst, such as p-toluenesulfonic acid, to form the tetrahydropyranyl ether .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for yield and purity, often involving distillation and recrystallization steps to isolate the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
2-[(Tetrahydro-2H-pyran-2-yl)oxy]octan-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The tetrahydropyranyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Acidic or basic conditions can facilitate the substitution of the tetrahydropyranyl group.
Major Products Formed
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Various substituted ethers or alcohols, depending on the substituent introduced.
Wissenschaftliche Forschungsanwendungen
2-[(Tetrahydro-2H-pyran-2-yl)oxy]octan-3-one has several applications in scientific research:
Chemistry: Used as a protecting group for alcohols in organic synthesis.
Biology: Employed in the synthesis of biologically active molecules.
Medicine: Utilized in the development of pharmaceuticals and drug delivery systems.
Industry: Applied in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-[(Tetrahydro-2H-pyran-2-yl)oxy]octan-3-one involves its ability to act as a protecting group for hydroxyl functionalities. The tetrahydropyranyl group can be easily introduced and removed under mild conditions, making it a versatile tool in synthetic chemistry. The molecular targets and pathways involved depend on the specific application and the functional groups present in the target molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-[(Tetrahydro-2H-pyran-2-yl)oxy]ethanol: Similar structure but with an ethanol backbone.
O-(Tetrahydro-2H-pyran-2-yl)hydroxylamine: Contains a hydroxylamine group instead of a ketone.
Uniqueness
2-[(Tetrahydro-2H-pyran-2-yl)oxy]octan-3-one is unique due to its combination of a tetrahydropyran ring and an octanone backbone, providing distinct reactivity and stability compared to other similar compounds. This uniqueness makes it particularly valuable in synthetic applications where selective protection and deprotection of hydroxyl groups are required.
Eigenschaften
Molekularformel |
C13H24O3 |
---|---|
Molekulargewicht |
228.33 g/mol |
IUPAC-Name |
2-(oxan-2-yloxy)octan-3-one |
InChI |
InChI=1S/C13H24O3/c1-3-4-5-8-12(14)11(2)16-13-9-6-7-10-15-13/h11,13H,3-10H2,1-2H3 |
InChI-Schlüssel |
XXTVTNAWALNNNK-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCC(=O)C(C)OC1CCCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.